Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Description

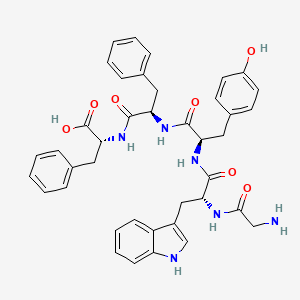

Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed entirely of D-configured amino acids, featuring aromatic side chains in three of its four residues. Its sequence—Gly-D-Trp-D-Tyr-D-Phe-D-Phe—imparts unique physicochemical properties, including enhanced proteolytic stability due to D-amino acids and pronounced hydrophobicity from aromatic residues (tryptophan, tyrosine, and phenylalanine). This structural design is often leveraged in peptide-based drug development to improve bioavailability and resistance to enzymatic degradation .

Properties

CAS No. |

644997-10-4 |

|---|---|

Molecular Formula |

C40H42N6O7 |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H42N6O7/c41-23-36(48)43-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)45-33(20-27-15-17-29(47)18-16-27)37(49)44-32(19-25-9-3-1-4-10-25)38(50)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H,52,53)/t32-,33-,34-,35-/m1/s1 |

InChI Key |

JCLRHSNRYZJJJX-BAQBVXSRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:

Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

Amino Acid Coupling: The amino acids are coupled using peptide synthesis techniques, often employing reagents like carbodiimides (e.g., DCC) to form peptide bonds.

Benzylation and Hydroxybenzylation:

Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide undergoes hydrolysis under acidic or alkaline conditions, influenced by its D-amino acid configuration and aromatic side chains.

| Condition | Reagents | Products | Key Observations |

|---|---|---|---|

| Acidic (HCl, 6M) | 110°C, 24 hrs | Free D-amino acids | Tryptophan residues show partial degradation due to indole ring instability. |

| Alkaline (NaOH) | 0.1M, 80°C, 12 hrs | Short-chain peptides + free amino acids | Tyrosine side chains undergo partial deprotonation, reducing reaction efficiency. |

The resistance to proteolytic enzymes (e.g., trypsin, chymotrypsin) is notably higher compared to L-configured peptides, attributed to stereochemical incompatibility.

Fluorescence Induction via Formaldehyde-HCl Treatment

The tryptophan residue reacts with formaldehyde and HCl vapors to produce strong fluorescence, a property leveraged in analytical detection:

Mechanism :

-

Formaldehyde condenses with the indole ring of tryptophan under acidic conditions.

-

A fluorescent β-carboline derivative forms, detectable at λ<sub>ex</sub> = 360 nm / λ<sub>em</sub> = 450 nm .

Experimental Data :

Oxidation Reactions

Tyrosine and tryptophan residues are susceptible to oxidation:

Stability Under Physiological Conditions

The peptide demonstrates prolonged stability in serum (t<sub>1/2</sub> > 24 hrs vs. <2 hrs for L-analogs) due to:

-

Steric Hindrance : D-amino acids disrupt protease binding pockets.

-

Aromatic Stacking : Tyrosine and phenylalanine side chains stabilize the backbone via hydrophobic interactions .

Computational Insights

Density functional theory (DFT) studies reveal:

-

Conformational Flexibility : The Gly-D-Trp-D-Tyr sequence adopts a semi-folded structure (φ = -73.8°, ψ = 80.7°) stabilized by intramolecular H-bonds .

-

Reactivity Hotspots : Electron-rich indole (tryptophan) and phenol (tyrosine) groups are primary sites for electrophilic attacks .

Functional Modifications

| Reaction | Reagents | Application |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | N-terminal blocking for enhanced stability. |

| Biotinylation | Sulfo-NHS-LC-biotin | Probe for receptor-binding assays . |

Scientific Research Applications

Biochemical Properties and Mechanisms

Structure and Stability

The compound consists of five amino acids, including both D- and L-enantiomers, which can influence its biochemical behavior. The presence of D-amino acids is known to enhance stability against enzymatic degradation, making it suitable for therapeutic applications. Studies indicate that the incorporation of D-amino acids can modulate the aggregation properties of peptides, which is crucial in diseases like phenylketonuria where amyloid formation is a concern .

Mechanism of Action

Research suggests that the peptide may interact with various biological targets, potentially acting as an inhibitor of specific enzymes or receptors. For instance, similar compounds have demonstrated cytotoxic effects on cancer cell lines by disrupting lysosomal function, indicating a possible mechanism through which Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine could exert therapeutic effects .

Therapeutic Applications

Anticancer Activity

this compound has shown potential in cancer research. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. For example, Glycyl-D-phenylalanine derivatives have been identified as specific lytic agents targeting lysosomes in cancer cells, leading to cell death . This suggests that this compound could be further explored as a chemotherapeutic agent.

Neurological Implications

There is emerging evidence that peptides containing D-amino acids may play a role in modulating neurodegenerative diseases. The ability of D-amino acids to inhibit amyloid fibril formation could be leveraged to develop treatments for conditions such as Alzheimer’s disease .

Research and Development

Peptide Synthesis Techniques

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and purity of the peptide. This method is crucial for producing high-quality peptides for research purposes.

Case Studies and Experimental Findings

Several studies have investigated the effects of similar peptides on biological systems:

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole group could play a crucial role in binding through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural Comparison with Similar D-Amino Acid Peptides

The compound shares structural homology with other D-amino acid peptides containing aromatic residues, as evidenced by analogs listed in chemical databases (Table 1). For instance:

- D-Tyrosine, D-phenylalanyl-D-tryptophyl-D-alanyl-D-tryptophyl (): Substitution of alanine for tyrosine in the third position reduces steric bulk but may diminish π-π stacking interactions critical for receptor binding.

- D-Alanine, D-tyrosylglycyl-D-tyrosyl-D-tyrosyl (): The glycine residue enhances backbone flexibility, contrasting with the rigid aromatic clusters in the target compound.

Table 1: Structural and Functional Comparison of D-Amino Acid Peptides

These comparisons highlight how sequence variations influence stability, solubility, and intermolecular interactions .

Functional Comparisons: Stability and Bioactivity

The all-D configuration of Gly-D-Trp-D-Tyr-D-Phe-D-Phe confers resistance to proteases, a feature shared with other D-peptides but distinct from L-configured analogs. For example, thyroxine (T4) and triiodothyronine (T3)—thyroid hormones with diphenyl ether structures—rely on aromatic stacking for receptor binding but lack peptide backbones, making them susceptible to different metabolic pathways .

Additionally, the hydrophobic cluster in Gly-D-Trp-D-Tyr-D-Phe-D-Phe may enhance membrane permeability compared to peptides with polar or aliphatic residues. This contrasts with D-Ala-D-Tyr-Gly-D-Tyr-D-Tyr (), where glycine and multiple tyrosines increase solubility but reduce lipid bilayer penetration .

Analytical and Purification Challenges

The synthesis of such peptides often generates impurities, including 1-fluoronaphthalene and naphthalene-1-ol (), which require stringent chromatographic separation. While these impurities are structurally unrelated to the target peptide, their presence underscores the complexity of purifying hydrophobic, aromatic-rich compounds .

Biological Activity

Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine (D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine) is a synthetic peptide composed entirely of D-amino acids. This unique composition provides distinct biological properties compared to peptides formed with L-amino acids, particularly in terms of stability and receptor interactions.

The molecular formula for this compound is , with a molar mass of 642.71 g/mol. The structure consists of four D-amino acids: D-tryptophan, D-glycine, D-tyrosine, and D-phenylalanine, followed by D-alanine. The incorporation of D-amino acids enhances resistance to enzymatic degradation, making these peptides promising candidates for therapeutic applications.

Neuroprotective Effects

Research indicates that the presence of tryptophan in the peptide may confer neuroprotective effects . Tryptophan is a precursor to serotonin, a neurotransmitter that plays a crucial role in mood regulation and cognitive functions. The unique arrangement of D-amino acids may influence receptor binding and cellular signaling pathways, potentially leading to novel therapeutic effects.

Stability and Enzymatic Resistance

Peptides composed of D-amino acids exhibit increased stability against proteolytic enzymes. This stability can enhance the bioavailability and efficacy of the peptide in biological systems, making it an attractive candidate for drug development.

Molecular docking studies have been employed to predict how D-Tryptophylglycyl-D-tyrosyl-D-phenylalanine interacts with various biological receptors. These studies suggest that the compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways within cells.

Comparative Analysis with Similar Compounds

To better understand the potential applications and biological activities of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanine, it is useful to compare it with other related peptides:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Glycyl-phenylalanylglycine | Contains L-amino acids | Natural occurrence in proteins |

| N-glycyl-L-tryptophan | Contains L-tryptophan | Potential neuroactive properties |

| Glycyl-threonine | Composed of different amino acids | May exhibit different biological activities |

| D-Tyrosine-Glycine | Similar structure but different amino acid | Potentially less stable than all D-peptide |

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanine stands out due to its complete composition of D-amino acids, which may enhance its stability and alter biological interactions compared to similar compounds that contain L-amino acids.

Case Studies and Research Findings

- Neuroprotective Potential : A study on peptides containing tryptophan demonstrated their ability to modulate serotonin levels, which could be beneficial in treating mood disorders. The unique structure of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanine may enhance these effects by providing greater resistance to metabolic degradation.

- Cytotoxicity Studies : Related compounds like Glycyl-D-phenylalanine have shown cytotoxic effects on certain cell lines (e.g., Vero cells), suggesting that similar peptides may also exhibit cytotoxic properties under specific conditions. Understanding these mechanisms can provide insights into their potential therapeutic applications .

- Molecular Interaction Studies : Computational models have been used to explore how this peptide interacts with various receptors, indicating potential for diverse pharmacological effects depending on the target receptor and cellular context .

Q & A

Q. How can the purity and structural integrity of Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine be confirmed during synthesis?

Methodological Answer:

- Chromatographic Analysis : Use reversed-phase HPLC with UV detection (e.g., at 280 nm for aromatic residues like tyrosine and tryptophan) to assess purity. Retention time consistency compared to standards is critical .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS. For example, the expected molecular formula (C₃₈H₄₀N₈O₈) should align with observed peaks .

- Amino Acid Analysis : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify D-amino acids via chiral chromatography or enzymatic assays to verify stereochemistry .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Methodological Answer:

- Lyophilized Storage : Store at -20°C in airtight, light-resistant containers to prevent oxidation of aromatic residues (e.g., tryptophan, tyrosine) .

- Solution Stability : Avoid aqueous solutions at neutral or alkaline pH due to hydrolysis risks. Use acidic buffers (pH 3–5) with 0.01% sodium azide to suppress microbial growth .

Advanced Research Questions

Q. How can tracer methodologies be applied to study the metabolic fate of this peptide in human models?

Methodological Answer:

- Isotopic Labeling : Synthesize the peptide with deuterated phenylalanine (e.g., L-phenylalanine-d₅) to track hepatic hydroxylation rates. Monitor plasma tracer enrichment via LC-MS/MS .

- Compartmental Modeling : Use a two-pool model to distinguish systemic vs. intracellular hydroxylation kinetics. Measure isotopic steady-state enrichment in liver-derived proteins (e.g., Apo-B) to infer intracellular dynamics .

Q. What experimental strategies address discrepancies in reported bioactivity data across in vitro and in vivo models?

Methodological Answer:

- Comparative Kinetic Studies : Measure peptide degradation rates in serum (e.g., human vs. rodent) using fluorogenic assays. Adjust dosing regimens to account for species-specific protease activity .

- Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands (e.g., ³H-labeled peptides) to quantify affinity for GPCRs or opioid receptors. Normalize data to account for D-amino acid stereoselectivity .

Q. How can researchers evaluate the peptide’s conformational stability under varying physiological conditions?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy : Analyze secondary structure (e.g., β-turn motifs) in buffers mimicking physiological pH and ionic strength. Compare thermal denaturation profiles (20–90°C) to identify aggregation-prone regions .

- Molecular Dynamics Simulations : Use force fields (e.g., AMBER) to model peptide flexibility in lipid bilayers or aqueous environments. Validate simulations with NMR-derived NOE restraints .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the peptide’s protease resistance in literature?

Methodological Answer:

- Controlled Proteolysis Assays : Incubate the peptide with trypsin/chymotrypsin at standardized activity units (U/mg). Quantify undegraded peptide via HPLC and compare degradation half-lives across studies .

- Sequence Context Evaluation : Compare D-amino acid placement in conflicting studies. For example, D-phenylalanine at the C-terminus may confer resistance, while internal D-residues might alter cleavage susceptibility .

Experimental Design Guidance

Q. What controls are essential for in vitro studies evaluating this peptide’s cellular uptake?

Methodological Answer:

- Negative Controls : Use scrambled D-amino acid sequences or L-enantiomer analogs to distinguish stereospecific transport mechanisms .

- Inhibitor Cocktails : Include endocytosis inhibitors (e.g., chloroquine for lysosomal degradation) or competitive substrates (e.g., excess phenylalanine) to validate uptake pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.